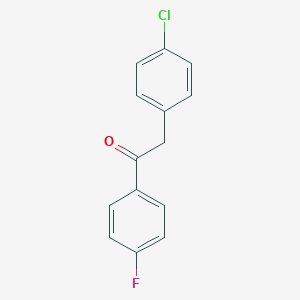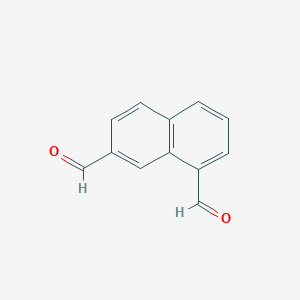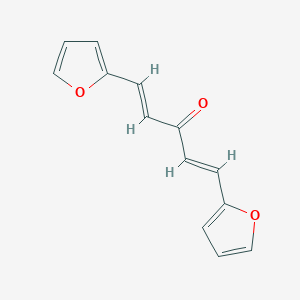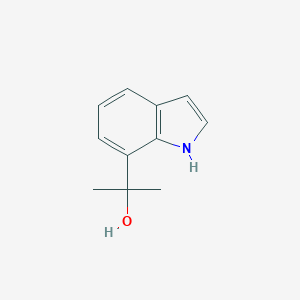
2-(1H-Indol-7-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Indol-7-yl)propan-2-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as tryptophol and is a derivative of the amino acid tryptophan. Tryptophol has been found to have a variety of biochemical and physiological effects, making it an important compound for research in fields such as pharmacology, neuroscience, and biochemistry.
Wirkmechanismus
The mechanism of action of tryptophol is not fully understood, but it is believed to act on the central nervous system by binding to GABA receptors and enhancing the activity of the neurotransmitter GABA. This leads to an increase in inhibitory activity in the brain, resulting in sedative and hypnotic effects.
Biochemische Und Physiologische Effekte
Tryptophol has been found to have a variety of biochemical and physiological effects. In addition to its sedative and hypnotic effects, tryptophol has been found to have anti-inflammatory and antioxidant properties. It has also been found to have an effect on the immune system, with some studies suggesting that it may enhance immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using tryptophol in lab experiments is its wide range of potential applications. Tryptophol has been found to have effects on the central nervous system, immune system, and inflammatory response, making it a versatile compound for research in a variety of fields. However, one limitation of using tryptophol in lab experiments is its potential for toxicity. While tryptophol has been found to have relatively low toxicity in animal studies, further research is needed to determine its safety for use in humans.
Zukünftige Richtungen
There are numerous potential future directions for research on tryptophol. One area of interest is its potential as a treatment for sleep disorders and other conditions related to the central nervous system. Other areas of potential research include its effects on the immune system and its potential as a treatment for inflammatory diseases. Further studies are also needed to determine the safety and toxicity of tryptophol in humans, as well as its potential for use in drug development.
Synthesemethoden
The synthesis of 2-(1H-Indol-7-yl)propan-2-ol can be achieved through a number of methods, including the reduction of the corresponding aldehyde or ketone. One common method involves the reduction of indole-3-acetaldehyde with sodium borohydride in the presence of acetic acid. Other methods involve the use of catalytic hydrogenation or electrochemical reduction.
Wissenschaftliche Forschungsanwendungen
Tryptophol has been the subject of numerous scientific studies due to its potential applications in a variety of fields. In pharmacology, tryptophol has been found to have sedative and hypnotic effects, making it a potential treatment for insomnia and other sleep disorders. Tryptophol has also been found to have anti-inflammatory and antioxidant properties, making it a potential treatment for conditions such as rheumatoid arthritis and other inflammatory diseases.
Eigenschaften
CAS-Nummer |
105205-64-9 |
|---|---|
Produktname |
2-(1H-Indol-7-yl)propan-2-ol |
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
2-(1H-indol-7-yl)propan-2-ol |
InChI |
InChI=1S/C11H13NO/c1-11(2,13)9-5-3-4-8-6-7-12-10(8)9/h3-7,12-13H,1-2H3 |
InChI-Schlüssel |
CAIZDQCDMYHFQS-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC2=C1NC=C2)O |
Kanonische SMILES |
CC(C)(C1=CC=CC2=C1NC=C2)O |
Synonyme |
2-(1H-indol-7-yl)propan-2-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



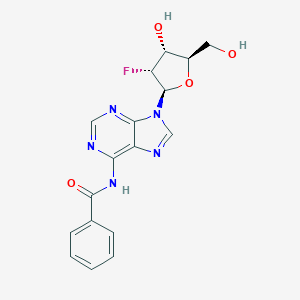
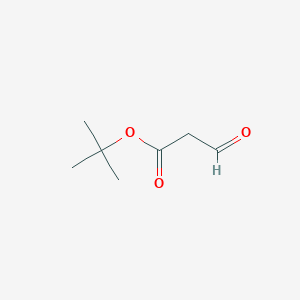
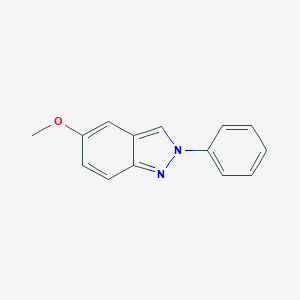
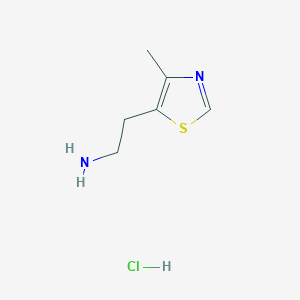
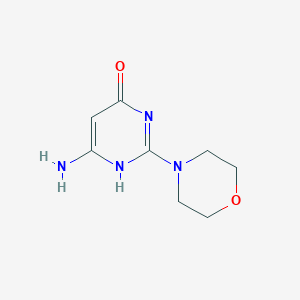
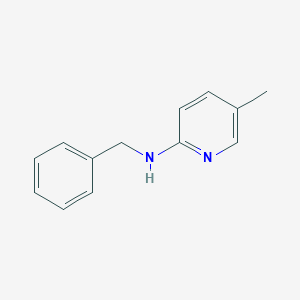
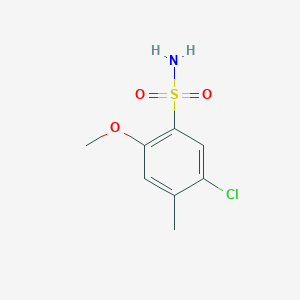
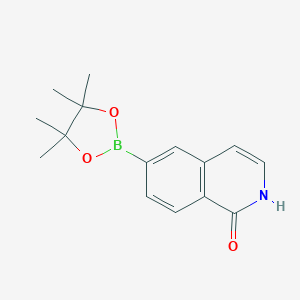
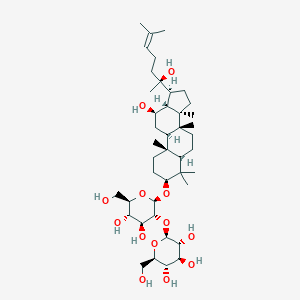
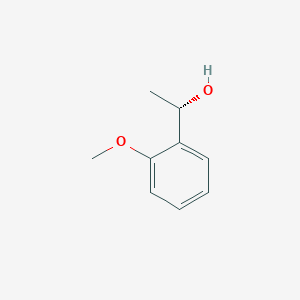
![N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine](/img/structure/B168634.png)
